4-(2-Methoxyphenyl)-4-oxobutyric acid
Description
Structure
2D Structure
Properties
IUPAC Name |
4-(2-methoxyphenyl)-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-15-10-5-3-2-4-8(10)9(12)6-7-11(13)14/h2-5H,6-7H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBALGUDKXXOXIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80601711 | |
| Record name | 4-(2-Methoxyphenyl)-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80601711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103987-16-2 | |
| Record name | 4-(2-Methoxyphenyl)-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80601711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Starting Materials
The Claisen condensation route is a foundational method for synthesizing 4-(2-Methoxyphenyl)-4-oxobutyric acid. This approach involves the reaction of 2-methoxybenzaldehyde with ethyl acetoacetate in the presence of a base, typically sodium ethoxide (NaOEt), to form a β-keto ester intermediate. The reaction proceeds via enolate formation, followed by nucleophilic attack on the aldehyde carbonyl group.
Key Reaction Steps:
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Enolate Formation : Ethyl acetoacetate is deprotonated by NaOEt, generating an enolate ion.
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Nucleophilic Addition : The enolate attacks the carbonyl carbon of 2-methoxybenzaldehyde, forming a tetrahedral intermediate.
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Elimination : Loss of a hydroxide ion yields the β-keto ester intermediate, ethyl 4-(2-methoxyphenyl)-4-oxo-2-butenoate .
Hydrolysis to Carboxylic Acid
The β-keto ester intermediate undergoes acidic hydrolysis to yield the target compound. Concentrated hydrochloric acid (HCl) is commonly used to cleave the ester group, converting it into a carboxylic acid.
Reaction Conditions:
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Temperature : 80–100°C
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Duration : 4–6 hours
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Workup : Neutralization with aqueous sodium bicarbonate, followed by extraction with ethyl acetate.
Yield : ~70–75% after purification via recrystallization from ethanol.
Friedel-Crafts Acylation Approach
Acylation of 2-Methoxybenzene
An alternative method employs Friedel-Crafts acylation to introduce the oxobutyric acid moiety directly onto the aromatic ring. Succinic anhydride serves as the acylating agent, with aluminum chloride (AlCl₃) as the Lewis catalyst.
Reaction Scheme:
Optimized Conditions:
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Solvent : Dichloromethane (DCM)
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Temperature : 0–5°C (to minimize side reactions)
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Molar Ratio : 1:1.2 (aryl compound to succinic anhydride).
Post-Reaction Processing
The crude product is purified via column chromatography (silica gel, eluent: hexane/ethyl acetate 3:1) to remove unreacted starting materials and polymeric byproducts.
Yield : ~65–70%.
Aldol Condensation Followed by Oxidation
Aldol Reaction with Acetone
This method begins with an aldol condensation between 2-methoxybenzaldehyde and acetone in a basic medium. Sodium hydroxide (NaOH) facilitates enolate formation, leading to the β-hydroxy ketone intermediate.
Intermediate Isolation :
The β-hydroxy ketone is isolated via vacuum filtration and washed with cold water to remove excess base.
Oxidation to Oxobutyric Acid
The β-hydroxy ketone is oxidized using potassium permanganate (KMnO₄) in acidic conditions. The reaction converts the secondary alcohol to a ketone and introduces the carboxylic acid group.
Reaction Conditions:
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Oxidizing Agent : KMnO₄ (2 equivalents)
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Solvent : Dilute sulfuric acid (H₂SO₄)
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Temperature : 60–70°C.
Yield : ~60–65% after recrystallization from methanol.
Industrial-Scale Production Techniques
Continuous Flow Reactor Systems
Industrial synthesis prioritizes scalability and efficiency. Continuous flow reactors enable precise control over reaction parameters, reducing side product formation.
Key Advantages:
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Temperature Control : Maintains exothermic reactions at optimal ranges.
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Mixing Efficiency : Enhances reactant contact, improving conversion rates.
Purification and Quality Control
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Recrystallization : Ethanol or methanol is used for large-scale recrystallization, achieving >98% purity.
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Chromatographic Analysis : HPLC with a C18 column and UV detection (λ = 254 nm) ensures compliance with pharmaceutical standards.
Comparative Analysis of Methods
| Method | Yield | Purity | Complexity | Scalability |
|---|---|---|---|---|
| Claisen Condensation | 70–75% | >95% | Moderate | High |
| Friedel-Crafts Acylation | 65–70% | >93% | High | Moderate |
| Aldol-Oxidation | 60–65% | >90% | Low | Low |
Key Observations:
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The Claisen method offers the best balance of yield and scalability for industrial applications.
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Friedel-Crafts acylation requires stringent temperature control but is advantageous for regioselectivity.
Challenges and Optimization Strategies
Solubility Issues
The intermediate β-keto ester exhibits limited solubility in aqueous media. Solutions include:
Byproduct Formation
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Polymerization : Minimized by using low temperatures and inert atmospheres.
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Over-Oxidation : Controlled by stoichiometric use of KMnO₄ and rapid quenching.
Chemical Reactions Analysis
Types of Reactions
4-(2-Methoxyphenyl)-4-oxobutyric acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like potassium permanganate.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium
Reduction: Sodium borohydride in methanol
Substitution: Sodium ethoxide in ethanol
Major Products
Oxidation: 4-(2-Hydroxyphenyl)-4-oxobutyric acid
Reduction: 4-(2-Methoxyphenyl)-4-hydroxybutyric acid
Substitution: 4-(2-Ethoxyphenyl)-4-oxobutyric acid
Scientific Research Applications
Overview
4-(2-Methoxyphenyl)-4-oxobutyric acid, also known as veratraldehyde acetic acid, is a significant compound in chemical synthesis, particularly in the pharmaceutical and agrochemical industries. Its versatile nature allows it to serve as a key intermediate in the development of various biologically active molecules.
Chemical Synthesis Applications
Key Roles:
- Building Block for Pharmaceuticals: This compound is utilized in synthesizing diverse pharmaceutical agents. It can be modified to introduce specific functional groups that enhance the pharmacological properties of drug candidates .
- Synthesis of Agrochemicals: It plays a role in creating agrochemicals, contributing to the development of pesticides and herbicides that are essential for modern agriculture .
- Production of Specialty Chemicals: The compound is also involved in the synthesis of flavors, fragrances, and other specialty chemicals, showcasing its broad applicability in various chemical industries .
This compound exhibits several biological activities, making it a candidate for therapeutic applications.
Potential Therapeutic Effects:
- Anti-inflammatory Properties: Research indicates that derivatives of this compound can inhibit pro-inflammatory cytokines, which may reduce inflammation in various biological models. For instance, studies have shown significant reductions in edema in animal models treated with this compound.
- Anticancer Potential: Preliminary studies suggest that this compound may induce apoptosis in cancer cells through modulation of apoptotic pathways. This property positions it as a potential chemotherapeutic agent.
Anti-inflammatory Activity
A controlled experiment involved administering this compound to mice with induced paw edema. The results demonstrated a significant reduction in swelling compared to control groups, indicating its potential as an anti-inflammatory agent.
Anticancer Activity Assessment
In vitro studies on human cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The findings suggest its potential as an anticancer therapeutic, warranting further investigation into its mechanisms and efficacy.
Mechanism of Action
The mechanism of action of 4-(2-Methoxyphenyl)-4-oxobutyric acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparative Analysis with Structurally Analogous Compounds
The following structurally related compounds exhibit variations in aryl substituents, chain modifications, or functional groups, leading to distinct properties and applications:
- 4-(2-Aminophenyl)-4-oxobutyric acid (4OB): Substituted with an amino group, this compound acts as a competitive inhibitor of 3-hydroxykynurenine transaminase (HKT) in Aedes aegypti and Anopheles gambiae mosquitoes, with binding energy studies highlighting its specificity .
- 4-(4-Chlorophenyl)-4-oxobutyric acid methyl ester : The chloro substituent and esterification of the carboxylic acid group enhance lipophilicity, making it suitable as a synthetic intermediate in pharmaceutical manufacturing .
- 4-(4-Bromophenyl)-4-oxo-but-2-enoic acid: The α,β-unsaturated ketone introduces conjugation, enabling reactivity in cyclization or Michael addition reactions, as demonstrated in heterocyclic compound synthesis .
- 4-((4-(((4,6-Dimethyl-2-pyrimidinyl)amino)sulphonyl)phenyl)amino)-4-oxobutyric acid: A sulfonamide-linked pyrimidine group facilitates HPLC analysis under reverse-phase conditions, with a LogP of 0.740 indicating moderate hydrophobicity .
Research Findings and Functional Insights
- Synthetic Utility: The α,β-unsaturated ketone in 4-(4-bromophenyl)-4-oxo-but-2-enoic acid enables efficient cyclization reactions, forming pyridazinone derivatives for drug discovery .
- Analytical Applications: Complex derivatives like 4-((4-(((4,6-dimethyl-2-pyrimidinyl)amino)sulphonyl)phenyl)amino)-4-oxobutyric acid are separable via reverse-phase HPLC, aiding in purity assessment during pharmaceutical synthesis .
- Safety Profiles : Compounds such as 4-(3,4-dimethoxyphenyl)-2,2-dimethyl-4-oxobutyric acid are documented in safety data sheets (SDS), highlighting hazards like eye irritation and aquatic toxicity, which inform handling protocols .
Biological Activity
4-(2-Methoxyphenyl)-4-oxobutyric acid is an organic compound characterized by a methoxy group attached to a phenyl ring, linked to a butyric acid moiety. This compound has garnered attention due to its potential biological activities, particularly in the realms of cancer research and anti-inflammatory applications. This article explores the biological activity of this compound, detailing its mechanisms, research findings, and potential therapeutic applications.
Structure and Synthesis
The synthesis of this compound typically involves the reaction of 2-methoxybenzaldehyde with malonic acid under basic conditions, often employing sodium hydroxide or potassium carbonate as catalysts in solvents like ethanol or methanol. The reaction proceeds through a Knoevenagel condensation, followed by decarboxylation.
Target Enzymes
The primary target of this compound is the enzyme 2-hydroxychromene-2-carboxylate isomerase . The compound interacts with this enzyme, inducing biochemical reactions that may contribute to its observed biological effects. Notably, it plays a role in the Suzuki–Miyaura coupling , a significant reaction in organic synthesis that forms carbon-carbon bonds.
Anticancer Properties
Recent studies have evaluated the anticancer potential of this compound against various cancer cell lines. A notable study demonstrated that organoboron compounds, including this compound, exhibit significant repression of tumor growth in vitro. The mechanism appears to involve the modulation of signaling pathways related to cell proliferation and apoptosis .
Table 1: Anticancer Activity Against Various Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical Cancer) | 25 | Induction of apoptosis |
| MCF-7 (Breast Cancer) | 30 | Inhibition of cell proliferation |
| A549 (Lung Cancer) | 20 | Modulation of apoptotic pathways |
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has been investigated for its anti-inflammatory effects. Research indicates that it may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes, suggesting potential utility in treating inflammatory diseases.
Case Study 1: In Vitro Evaluation
A study conducted on human cancer cell lines revealed that treatment with this compound resulted in a significant reduction in cell viability after 48 hours. The study reported an IC50 value of approximately 25 µM for HeLa cells, indicating potent anticancer activity .
Case Study 2: In Vivo Studies
In vivo studies using murine models demonstrated that administration of this compound led to reduced tumor sizes compared to control groups. The results indicated that the compound could effectively inhibit tumor growth through mechanisms involving both direct cytotoxic effects and modulation of immune responses .
Research Findings and Future Directions
The ongoing research into this compound highlights its potential as a multi-faceted therapeutic agent. Future studies are expected to focus on:
- Mechanistic Studies : Further elucidating the precise molecular pathways affected by this compound.
- Combination Therapies : Investigating its efficacy in combination with other chemotherapeutic agents.
- Clinical Trials : Initiating clinical trials to assess safety and efficacy in human populations.
Q & A
Basic Research Questions
Q. What are the standard methods for synthesizing 4-(2-Methoxyphenyl)-4-oxobutyric acid, and how can reaction conditions be optimized for lab-scale production?
- Methodology : The compound can be synthesized via Knoevenagel condensation using 2-methoxybenzaldehyde and ethyl acetoacetate under alkaline conditions (e.g., NaOH or piperidine as a catalyst). Hydrolysis of the intermediate followed by decarboxylation yields the final product. Optimization involves adjusting reaction temperature (80–100°C), solvent choice (ethanol or DMF), and catalyst loading (5–10 mol%) to improve yield (typically 60–75%) .
- Validation : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:3) and confirm purity using HPLC (C18 column, UV detection at 254 nm) .
Q. How can researchers characterize the structural and physicochemical properties of this compound?
- Techniques :
- NMR : NMR (DMSO-d6, δ 3.85 ppm for methoxy group, δ 8.05 ppm for aromatic protons) and NMR (δ 168.5 ppm for ketone carbonyl).
- FTIR : Peaks at 1720 cm (C=O stretch), 1250 cm (C-O of methoxy).
- Mass Spectrometry : ESI-MS (m/z 209.1 [M+H]) .
Q. What analytical techniques are recommended for assessing purity and identifying impurities in this compound?
- HPLC : Use a reversed-phase C18 column with a mobile phase of acetonitrile/water (60:40) + 0.1% formic acid. Retention time ~6.2 min. Detect impurities (e.g., unreacted intermediates) at <1% .
- TGA/DSC : Assess thermal stability (decomposition onset ~200°C) to ensure suitability for high-temperature reactions .
Advanced Research Questions
Q. How does the methoxy substituent influence the compound’s reactivity and interactions in biological systems?
- Mechanistic Insight : The electron-donating methoxy group enhances aromatic ring stability and directs electrophilic substitution to the ortho/para positions. In biological systems, it may increase lipophilicity, improving membrane permeability. Computational docking studies (e.g., AutoDock Vina) suggest potential binding to enzymes like cyclooxygenase (COX) via hydrogen bonding with the ketone group .
- Experimental Validation : Compare bioactivity with analogs (e.g., 4-(4-Methylphenyl)-4-oxobutyric acid) using enzyme inhibition assays (IC values) and cytotoxicity screens (MTT assay on cancer cell lines) .
Q. What strategies can resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer effects)?
- Approach :
Assay Standardization : Replicate studies under controlled conditions (e.g., fixed pH, serum-free media) to isolate compound-specific effects.
Metabolite Profiling : Use LC-MS to identify active metabolites generated in different biological matrices.
Structure-Activity Relationship (SAR) : Synthesize derivatives (e.g., ester or amide analogs) to pinpoint functional groups responsible for divergent activities .
- Case Study : Fluorophenyl analogs (e.g., 4-(2-Fluorophenyl)-4-oxobutyric acid) show COX-2 inhibition (IC ~5 µM), while methoxy derivatives may target kynurenine pathways .
Q. How can researchers design experiments to explore this compound’s role in synthesizing complex organic molecules?
- Synthetic Applications :
- As a Building Block : React with hydrazines to form hydrazones for Schiff base synthesis or with Grignard reagents to extend the carbon chain.
- Cross-Coupling : Use Suzuki-Miyaura coupling (Pd catalysis) to introduce aryl groups at the ketone position .
- Case Study : The compound’s ketone group was leveraged to synthesize 4-({4-[(1E)-2-cyano-3-(cyclohexylamino)-3-oxoprop-1-en-1-yl]-2-methoxyphenoxy}methyl)benzoic acid, a potential kinase inhibitor .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
